molecular formula C17H24ClN3O8 B15078505 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-amine dioxalate

3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-amine dioxalate

Cat. No.: B15078505
M. Wt: 433.8 g/mol
InChI Key: ZVLIDLZVJHMWRH-UHFFFAOYSA-N
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Description

3-(4-(3-Chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate: is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate typically involves the reaction of 3-chlorophenylpiperazine with 3-chloropropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.

Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Medicine: The compound is investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

Industry: In the pharmaceutical industry, the compound is used as a building block for the synthesis of more complex molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate involves its interaction with neurotransmitter receptors in the brain. The compound acts as a selective antagonist at serotonin receptors, particularly the 5-HT1D receptor, which plays a role in the regulation of mood and anxiety. By blocking these receptors, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol hydrochloride
  • 3-chloromethcathinone

Comparison: Compared to similar compounds, 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate exhibits unique selectivity for the 5-HT1D receptor, making it a valuable tool in the study of serotonin-related pathways. Its structural features, such as the presence of the piperazine ring and the chlorophenyl group, contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C17H24ClN3O8

Molecular Weight

433.8 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine;oxalic acid

InChI

InChI=1S/C13H20ClN3.2C2H2O4/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;2*3-1(4)2(5)6/h1,3-4,11H,2,5-10,15H2;2*(H,3,4)(H,5,6)

InChI Key

ZVLIDLZVJHMWRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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